7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Overview
Description
7-Benzyl-1-oxo-2,7-diazaspiro[35]nonane is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a benzyl group, a diazaspiro core, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1-oxo-2,7-diazaspiro[35]nonane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The ketone group in 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted spirocyclic compounds.
Scientific Research Applications
7-Benzyl-1-oxo-2,7-diazaspiro[3
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
7-Benzyl-1,7-diazaspiro[3.5]nonane: Similar structure but lacks the ketone group.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in the spiro ring, altering its chemical properties.
Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an additional carboxylate group, providing different reactivity.
Uniqueness: 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is unique due to its specific combination of a benzyl group, a diazaspiro core, and a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
7-benzyl-2,7-diazaspiro[3.5]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(11-15-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBWUOGTMKZEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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